molecular formula C22H24N4O2 B2592803 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923096-01-9

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2592803
CAS No.: 923096-01-9
M. Wt: 376.46
InChI Key: ROEGEZVRVSJAFN-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features two indole moieties connected via a urea linkage, with one indole substituted with a 2-methoxyethyl group. Indole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

    Formation of Indole Derivatives: The starting materials, 1H-indole-3-ethanol and 1H-indole-3-ethanol with a 2-methoxyethyl group, are synthesized through standard organic reactions such as Fischer indole synthesis or via the reduction of indole-3-carboxaldehyde derivatives.

    Urea Formation: The indole derivatives are then reacted with phosgene or a phosgene substitute (e.g., triphosgene) to form the corresponding isocyanates.

    Coupling Reaction: The isocyanates are subsequently coupled under controlled conditions to form the urea linkage, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the urea linkage or the indole rings, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acids, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Explored for its potential as a biochemical probe due to its indole structure, which is common in many natural products.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not fully understood but is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-3-(1H-indol-3-yl)urea: Lacks the 2-methoxyethyl group, potentially altering its biological activity and chemical reactivity.

    1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of the 2-methoxyethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural feature may also enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-13-12-26-15-20(18-7-3-5-9-21(18)26)25-22(27)23-11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14-15,24H,10-13H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEGEZVRVSJAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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